N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenylbutanamide
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Overview
Description
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyridazine ring substituted with a methanesulfonyl group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the pyridazine core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of electrophilic cyclization agents and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyridazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-(METHYLSULFONYL)PYRIDAZIN-3-YL)PHENYL)-2-PHENYLBUTANAMIDE
- N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZAMIDE
Uniqueness
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE stands out due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H21N3O3S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)21-14-13-19(23-24-21)17-10-6-11-18(15-17)22-20(25)12-5-9-16-7-3-2-4-8-16/h2-4,6-8,10-11,13-15H,5,9,12H2,1H3,(H,22,25) |
InChI Key |
JMAAKMLDGGNXNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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